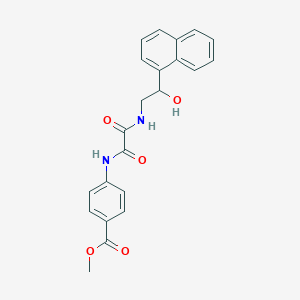

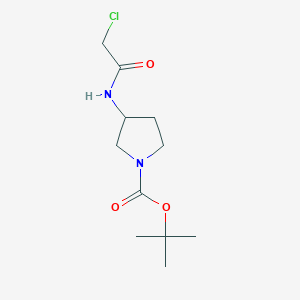

![molecular formula C15H12ClFN2O4 B2527863 4-氯-N-[2-(4-氟苯氧基)乙基]-3-硝基苯甲酰胺 CAS No. 1105227-99-3](/img/structure/B2527863.png)

4-氯-N-[2-(4-氟苯氧基)乙基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their chemical properties, synthesis, and potential biological activities. These derivatives share structural similarities with the compound , such as the presence of chloro, nitro, and benzamide groups, which can provide insights into the behavior and characteristics of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the modification of the amide bond and the alkyl chain linking the benzamide moiety to other rings or groups. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involved structural modifications to optimize receptor affinity . Similarly, the preparation of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of reactions characterized by spectroscopic methods . These methods could be analogous to the synthesis of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide," which may involve halogenation, nitration, and the formation of the amide bond.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as NMR, MS, IR, and X-ray diffraction. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . These findings suggest that "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may also exhibit specific intermolecular interactions and conformations that could be studied using similar techniques.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro group and its reduction to amine or hydroxylamine is a critical aspect of the compound's cytotoxicity. The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may similarly undergo nitro group reduction, influencing its chemical behavior and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be influenced by their molecular structure. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate showed changes in polarizability with drug concentration . These properties are essential for understanding the interaction of the compound with biological systems and its pharmacokinetic profile. The properties of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" would likely be influenced by the presence of electron-withdrawing and electron-donating groups, such as the nitro, chloro, and fluoro substituents.

科学研究应用

化学化合物的环境影响

- 对羟基苯甲酸酯的出现和行为:一项研究重点关注了对羟基苯甲酸酯(水生环境中的化学防腐剂)的存在和行为。尽管它们具有生物降解性,但由于持续引入,对羟基苯甲酸酯普遍存在于地表水和沉积物中。本研究可能提供见解,了解类似化合物在水生系统中的行为方式 (Haman 等人,2015 年).

药理学和生物学效应

- 绿原酸 (CGA) 综述:绿原酸是一种酚类化合物,其生物学和药理学效应(包括抗氧化、抗菌和抗炎活性)已得到综述。本综述可能为理解结构相关化合物的潜在生物学影响提供一个框架 (Naveed 等人,2018 年).

硝化过程和环境存在

- 大气中的硝基苯酚:对硝基苯酚(可能与硝基苯甲酰胺具有相同的化学行为)在大气中出现的的研究表明,它们是通过燃烧和二次大气反应形成的。本研究可以为类似硝化有机化合物的环境归宿提供背景 (Harrison 等人,2005 年).

抗氧化活性与健康影响

- 多酚类抗氧化剂的分子基础:对天然多酚类抗氧化剂分子机制(包括其健康益处)的综述可能提供对像“4-氯-N-[2-(4-氟苯氧基)乙基]-3-硝基苯甲酰胺”这样的复杂有机化合物的潜在抗氧化特性的见解。了解这些机制有助于评估类似化合物的健康影响 (Leopoldini 等人,2011 年).

作用机制

Target of Action

The primary target of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants .

Mode of Action

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the biosynthesis of heme and chlorophyll, leading to the death of the plant cells .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways . By inhibiting Protox, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in these pathways . This disruption leads to the accumulation of protoporphyrinogen, which upon oxidation forms protoporphyrin, a compound that causes cell death when exposed to light .

Pharmacokinetics

Like most herbicides, it is likely to be absorbed by the plant tissues, distributed throughout the plant, metabolized, and eventually excreted .

Result of Action

The result of the action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the death of the plant cells . The inhibition of Protox leads to the accumulation of protoporphyrin, which is toxic to cells when exposed to light . This leads to cell death and ultimately the death of the plant .

Action Environment

The efficacy and stability of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWWVGVIOCDQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

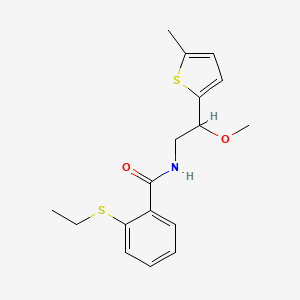

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

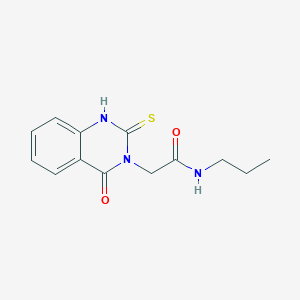

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

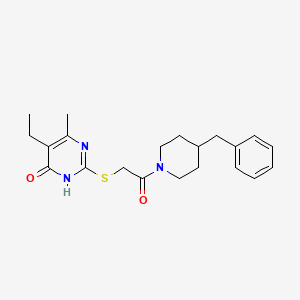

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)